molecular formula C18H16N6O2 B11192641 2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11192641
M. Wt: 348.4 g/mol
InChI Key: RUADSVPODRYOTF-UHFFFAOYSA-N
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Description

2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, which is known for its versatility in medicinal chemistry, and a naphthyridine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions. One common approach is the condensation of appropriate aldehydes with triazole derivatives under reflux conditions in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring or the naphthyridine core.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes . The naphthyridine core may interact with DNA or enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the combination of the triazole ring and naphthyridine core, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

8-cyclopentyl-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C18H16N6O2/c25-16-12-9-13-15(6-8-24(17(13)26)18-19-10-20-22-18)21-14(12)5-7-23(16)11-3-1-2-4-11/h5-11H,1-4H2,(H,19,20,22)

InChI Key

RUADSVPODRYOTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=NC=NN5

Origin of Product

United States

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